Baicalin methyl ester

Description

Structure

3D Structure

Propriétés

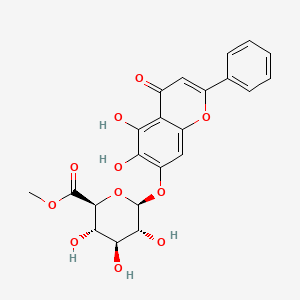

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-13-8-12-14(16(25)15(13)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,17-20,22,24-28H,1H3/t17-,18-,19+,20-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWRAYJMTOYETH-SXFAUFNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Baicalin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of baicalin methyl ester, a methylated derivative of the flavonoid baicalin. Baicalin is primarily sourced from the medicinal herb Scutellaria baicalensis[1]. The methylation of baicalin to its methyl ester can enhance its bioavailability and stability, making it a compound of interest for pharmaceutical development, particularly in research focused on inflammatory diseases[1]. This document details the chemical synthesis, purification protocols, and relevant biological pathways associated with this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of the carboxylic acid group on the glucuronic acid moiety of baicalin. While various esterification techniques exist, a common approach involves reaction with a methylating agent in the presence of a suitable solvent.

General Reaction Scheme

The synthesis converts baicalin to its methyl ester, typically via Fischer-Speier esterification or by using a methylating agent like methyl chlorosulfite.

Baicalin + Methylating Agent → this compound + Byproducts

One cited synthetic route reports a yield of up to 96.1% using baicalin and methyl chlorosulfite as reactants[2].

Representative Experimental Protocol: Methyl Esterification

The following protocol is a representative method for the synthesis of this compound based on standard esterification principles.

Materials:

-

Baicalin (starting material)

-

Methyl chlorosulfite or Methanol (CH₃OH) with a strong acid catalyst (e.g., H₂SO₄)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve baicalin in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation:

-

Method A (Methanol/Acid Catalyst): Add an excess of methanol followed by a catalytic amount of concentrated sulfuric acid.

-

Method B (Methyl Chlorosulfite): Cool the solution in an ice bath (0°C) and slowly add methyl chlorosulfite dropwise.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (baicalin) is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then a brine solution to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Proceed with the purification of the crude product as detailed in the following section.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. The methods described below are commonly used for flavonoids and can be adapted for this compound.

Column Chromatography

Column chromatography is a highly effective method for purifying flavonoid derivatives.

Protocol:

-

Stationary Phase: Pack a glass column with silica gel (300-400 mesh) as the stationary phase, slurried in the initial mobile phase solvent[3]. Polyamide resin can also be used[4][5].

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

-

Elution: Elute the column with a gradient solvent system. A common system for flavonoids is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate (e.g., from 20:1 to 1:1 v/v)[3].

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is used to obtain a highly pure crystalline product.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Acetone and ethyl acetate are often used for related compounds[3].

-

Dissolution: Dissolve the partially purified product in a minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or at low temperatures (-4 to 25°C) to induce crystallization[3].

-

Isolation and Drying: Collect the resulting crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum to remove any residual solvent.

Data Presentation

The following tables summarize quantitative data related to the purification of baicalin and its aglycone, baicalein, which can serve as a reference for the purification of this compound.

Table 1: Purification of Baicalin and Related Compounds using Chromatography

| Compound | Chromatographic Method | Resin/Stationary Phase | Purity Achieved | Recovery Yield | Reference |

|---|---|---|---|---|---|

| Baicalin | Macroporous Resin Adsorption | HPD-100 | 3.6-fold increase | 85.7% | [6] |

| Baicalin | Ionic Liquids Grafted Silica | [C3mim]+Cl−@SiO2 | 96.5% | Not specified | [7] |

| Baicalein | High-Speed Counter-Current | n-hexane-ethyl acetate-n-butanol-water | 95.7% | 92.7% | [8] |

| Baicalein | Macroporous Resin | DM130 and D101 | 98.7% (from 74.2%) | Not specified |[9][10] |

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Signaling Pathway: Inhibition of NF-κB

The mode of action for this compound involves the inhibition of pro-inflammatory pathways, notably the NF-κB pathway, which is crucial in inflammatory responses[1]. Baicalin itself is also known to suppress the NF-κB pathway[11].

References

- 1. This compound | 82475-03-4 | HDA47503 | Biosynth [biosynth.com]

- 2. This compound|lookchem [lookchem.com]

- 3. CN103160549A - Method of preparing, separating and purifying baicalein and wogonin by endogenous enzymatic hydrolysis of baicalin and wogonoside in scutellaria - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. [Separation and purification and structural characterization of baicalein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of baicalin and wogonoside from Scutellaria baicalensis extracts by macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adsorption and Purification of Baicalin from Scutellaria baicalensis Georgi Extract by Ionic Liquids (ILs) Grafted Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Baicalin Methyl Ester: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of baicalin methyl ester, a methylated derivative of the flavonoid baicalin. Sourced from the medicinal herb Scutellaria baicalensis, this compound exhibits enhanced bioavailability and stability compared to its parent molecule. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its mechanism of action, particularly its role as an inhibitor of pro-inflammatory pathways and viral enzymes. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a flavonoid derivative whose structure and properties have been characterized by various analytical techniques. The methylation of the glucuronic acid moiety of baicalin enhances its lipophilicity, which is believed to contribute to its improved biological activity and pharmacokinetic profile.

Structure

-

IUPAC Name: (2S,3S,4S,5R,6S)-2-(((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)carbonyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

-

Chemical Formula: C₂₂H₂₀O₁₁[1]

-

Molecular Weight: 460.39 g/mol [1]

-

CAS Number: 82475-03-4[1]

-

Canonical SMILES: COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Reference |

| Melting Point | 268-270 °C | |

| Boiling Point | 754.5 ± 60.0 °C (Predicted) | |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | |

| pKa | 5.90 ± 0.40 (Predicted) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage | Store at -20°C, desiccated |

Spectral Data

¹H and ¹³C NMR Spectroscopy

The structural confirmation of this compound relies on ¹H and ¹³C NMR spectroscopy. The presence of the methyl ester group will introduce a characteristic singlet in the ¹H NMR spectrum around 3.7 ppm and a carbonyl carbon signal in the ¹³C NMR spectrum around 170 ppm. The remaining signals are expected to be similar to those of baicalin, with slight shifts due to the esterification. The spectra for baicalin are publicly available for comparison.[2][3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

Objective: To synthesize this compound from baicalin through esterification.

Materials:

-

Baicalin

-

Methanol

-

Sulfoxide chloride (Thionyl chloride)

-

Diethyl ether

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Add 222 mg (0.5 mmol) of baicalin to a 100 mL single-necked round-bottom flask.

-

Add 16 mL of methanol to the flask and stir the mixture.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 300 µL of sulfoxide chloride dropwise to the stirring suspension.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 20 mL of methanol to dissolve the precipitate, and then evaporate the solvent again.

-

Add 20 mL of diethyl ether to the residue to precipitate the product.

-

Collect the solid product by filtration to obtain this compound.

Purification

Objective: To purify the synthesized this compound.

Method 1: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol-water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Method 2: Column Chromatography

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

-

Collect the fractions and monitor by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent.

Biological Activity Assays

Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 (or other transfection reagent)

-

DMEM with 10% FBS

-

TNF-α (or other NF-κB activator)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.[7][8][9][10][11]

Objective: To evaluate the inhibitory activity of this compound against Avian Myeloblastosis Virus (AMV) reverse transcriptase.

Materials:

-

AMV Reverse Transcriptase

-

Poly(rA)-oligo(dT) as template-primer

-

[³H]-dTTP (or other labeled dNTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 40 mM KCl, 7 mM MgCl₂, 10 mM DTT)

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), [³H]-dTTP, and varying concentrations of this compound.

-

Enzyme Addition: Add AMV reverse transcriptase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding cold 10% TCA.

-

Precipitation: Precipitate the newly synthesized DNA on ice for 30 minutes.

-

Filtration: Collect the precipitate by filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with cold 5% TCA and then with ethanol.

-

Counting: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each concentration of this compound compared to the control without the inhibitor.[12][13][14][15][16]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways. Its anti-inflammatory activity is primarily attributed to the inhibition of the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals such as TNF-α, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. This compound is reported to disrupt this pathway, leading to a reduction in the inflammatory response.[1]

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental and Logical Workflows

General Workflow for Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Workflow for Biological Activity Screening

The diagram below outlines the general procedure for screening the biological activity of this compound.

Caption: Workflow for Biological Activity Screening.

Conclusion

This compound represents a promising derivative of a well-known natural product with significant therapeutic potential. Its enhanced physicochemical properties and potent biological activities, particularly its anti-inflammatory and antiviral effects, make it a compelling candidate for further drug development. This guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic utility of this compound.

References

- 1. This compound | 82475-03-4 | HDA47503 | Biosynth [biosynth.com]

- 2. Baicalin(21967-41-9) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Baicalin | C21H18O11 | CID 64982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Baicalin(21967-41-9) 1H NMR spectrum [chemicalbook.com]

- 6. Baicalein | C15H10O5 | CID 5281605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 8. bowdish.ca [bowdish.ca]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. profoldin.com [profoldin.com]

- 13. Inhibition of reverse transcriptases by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AMV Reverse Transcriptase Assay [profoldin.com]

- 15. promega.com [promega.com]

- 16. Inhibition of reverse transcriptase activity by a flavonoid compound, 5,6,7-trihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of Baicalin Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalin methyl ester, a methylated derivative of the flavonoid baicalin, is emerging as a compound of interest with potentially enhanced bioavailability and distinct pharmacological activities. While research is in its early stages, evidence points towards its role as a modulator of inflammatory pathways, particularly in the context of intestinal barrier function. This technical guide synthesizes the current understanding of the mechanism of action of this compound, providing an in-depth analysis of its effects on key signaling pathways. Due to the limited specific research on the methyl ester, this guide also draws comparative insights from the well-documented activities of its parent compound, baicalin, and its aglycone, baicalein, to provide a broader mechanistic context.

Introduction

Baicalin, a major flavonoid extracted from the root of Scutellaria baicalensis, has a long history of use in traditional medicine and is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application can be limited by factors such as poor solubility and bioavailability. Chemical modifications, such as esterification, are being explored to enhance its pharmacokinetic profile and therapeutic efficacy. This compound is one such derivative, and preliminary studies suggest it retains and potentially enhances certain biological activities of the parent compound. One study indicates that methylation can improve bioavailability and stability.[3]

Core Mechanism of Action: Anti-inflammatory Effects

The primary documented mechanism of action for this compound is its anti-inflammatory activity, specifically in the context of protecting the intestinal barrier from damage induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[5] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus, where it induces the expression of pro-inflammatory genes.

This compound has been shown to disrupt this pathway.[3] It is suggested to prevent the activation and nuclear translocation of the p65 subunit of NF-κB.[4] This inhibitory action on NF-κB is a cornerstone of its anti-inflammatory effect and is a mechanism shared with its parent compound, baicalin.[6]

The p65/TNF-α/MLCK/ZO-1 Signaling Pathway

A key study has identified a specific pathway through which this compound exerts its protective effects on the intestinal barrier: the p65/TNF-α/MLCK/ZO-1 signal pathway.[4]

-

p65 (NF-κB subunit): As mentioned, this compound inhibits the activation of p65.

-

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine whose expression is regulated by NF-κB. By inhibiting NF-κB, this compound likely downregulates the production of TNF-α.

-

Myosin Light Chain Kinase (MLCK): TNF-α can activate MLCK, an enzyme that phosphorylates myosin light chains, leading to contraction of the actin-myosin ring and increased intestinal permeability.

-

Zonula Occludens-1 (ZO-1): ZO-1 is a crucial protein in the formation of tight junctions, which are essential for maintaining the integrity of the intestinal barrier. Increased MLCK activity can lead to the redistribution and degradation of ZO-1, disrupting tight junctions.

By inhibiting this cascade at the level of p65, this compound helps to maintain the integrity of tight junctions and preserve intestinal barrier function in the face of inflammatory stimuli like LPS.[4]

Comparative Mechanisms: Insights from Baicalin and Baicalein

Given the limited data specifically on this compound, examining the mechanisms of its parent compounds, baicalin and baicalein, provides valuable context and suggests other potential avenues of action for the methyl ester derivative.

Anticancer Activities

Both baicalin and baicalein have demonstrated significant anticancer properties through various mechanisms:

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[7][8]

-

Cell Cycle Arrest: These flavonoids can halt the proliferation of cancer cells at different phases of the cell cycle.[8]

-

Inhibition of Metastasis: They have been shown to suppress the invasion and migration of cancer cells.[9]

-

Signaling Pathway Modulation: Key pathways implicated in their anticancer effects include the PI3K/Akt, MAPK, and Wnt/β-catenin signaling pathways.[10][11]

One study noted that derivatives of baicalein showed more potent cytotoxicity against several cancer cell lines compared to the parent compound, suggesting that esterification could enhance anticancer activity.[12]

Neuroprotective Effects

Baicalin and baicalein have been extensively studied for their neuroprotective properties, which are attributed to:

-

Antioxidant Activity: They can scavenge reactive oxygen species (ROS), reducing oxidative stress, a key contributor to neurodegenerative diseases.[13]

-

Anti-inflammatory Action: Their ability to suppress neuroinflammation is a critical aspect of their neuroprotective effects.[14]

-

Anti-apoptotic Effects: They can protect neurons from apoptosis induced by various neurotoxic insults.[13]

Experimental Protocols

Detailed experimental protocols for this compound are limited. However, based on the available information and protocols for related compounds, the following methodologies are relevant.

In Vivo Model of LPS-Induced Intestinal Barrier Damage

-

Animal Model: Mice are administered lipopolysaccharide (LPS) to induce intestinal inflammation and barrier dysfunction.[4]

-

Treatment: this compound is administered to the mice, typically before or after the LPS challenge.

-

Outcome Measures:

-

Histological Analysis: Intestinal tissue is collected to assess morphological changes, such as villus length and crypt depth.

-

Immunohistochemistry/Western Blot: Expression and localization of key proteins like p65, TNF-α, MLCK, and ZO-1 are analyzed in intestinal tissue.

-

Permeability Assays: Intestinal permeability can be assessed using markers like FITC-dextran.

-

In Vitro Cell Models

-

Cell Lines:

-

Intestinal Epithelial Cells (e.g., Caco-2): Used to model the intestinal barrier and study the effects of this compound on tight junction integrity and inflammatory signaling in response to LPS.[4]

-

Cancer Cell Lines (e.g., MCF-7, A549, HepG2): Used to evaluate the cytotoxic and anti-proliferative effects of this compound.[12]

-

Immune Cells (e.g., Macrophages): Used to investigate the anti-inflammatory effects by measuring the production of cytokines and other inflammatory mediators.[15]

-

-

Assays:

-

Cell Viability Assays (e.g., MTT): To determine the cytotoxic effects.

-

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To assess the induction of apoptosis.

-

Western Blotting: To measure the levels of key signaling proteins.

-

Immunofluorescence: To visualize the subcellular localization of proteins like NF-κB p65.

-

Trans-epithelial Electrical Resistance (TEER): To measure the integrity of the intestinal epithelial barrier in vitro.

-

Quantitative Data

Specific quantitative data for this compound is not widely available in the public domain. The following table provides a comparative summary of IC50 values for baicalin and baicalein to offer a point of reference.

| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |

| Baicalein | Antiproliferative | HepG2 (Liver Cancer) | 2.0 µM (for a derivative) | [12] |

| Baicalein | Antiproliferative | A549 (Lung Cancer) | 0.8 µM (for a derivative) | [12] |

| Baicalein | Antiproliferative | BCG-823 (Gastric Cancer) | 3.2 µM (for a derivative) | [12] |

| Baicalin | Apoptosis Induction | HT-29 (Colon Cancer) | 165.5 µM | [16] |

| Baicalein | Apoptosis Induction | MCF-7 (Breast Cancer) | ~20-40 µM | [7] |

| Baicalein | Apoptosis Induction | MDA-MB-231 (Breast Cancer) | ~20-40 µM | [7] |

| Baicalin | P-gp Inhibition | Caco-2 | > 479 µg/mL | [17] |

| Baicalein | P-gp Inhibition | Caco-2 | 332 µg/mL | [17] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Preventing Intestinal Barrier Damage

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 82475-03-4 | HDA47503 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Baicalin attenuates inflammation by inhibiting NF-kappaB activation in cigarette smoke induced inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baicalin, a Potent Inhibitor of NF-κB Signaling Pathway, Enhances Chemosensitivity of Breast Cancer Cells to Docetaxel and Inhibits Tumor Growth and Metastasis Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting EMT, stemness and cell cycle involved in baicalin-induced growth inhibition and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways [mdpi.com]

- 12. Synthesis and biological evaluation of baicalein derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro potential modulation of baicalin and baicalein on P-glycoprotein activity and expression in Caco-2 cells and rat gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Baicalin methyl ester in vitro

An In-Depth Technical Guide on the In Vitro Biological Activity of Baicalin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin, a major flavonoid component isolated from the roots of Scutellaria baicalensis, has been extensively studied for its wide range of pharmacological activities. Its derivative, this compound, represents a modification aimed at potentially enhancing its biological properties. This technical guide provides a comprehensive overview of the currently available in vitro biological data on this compound. The focus of this document is to present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. It is important to note that the body of research on this compound is still emerging, with current data primarily centered on its antiviral activities. The information on its anticancer, anti-inflammatory, and neuroprotective effects is limited, highlighting a significant area for future research.

Antiviral Activity of this compound

The most well-documented in vitro biological activity of this compound is its inhibitory effect against certain viruses. The available quantitative data is summarized below.

Quantitative Data: Antiviral Effects

| Compound | Virus | Target | Assay | IC50 | Reference |

| This compound | Bovine Viral Diarrhea Virus (BVDV) | NS5B Polymerase | CCK-8 | 13.51 μg/mL | [1][2] |

| This compound | Avian Myeloblastosis Virus (AMV) | Reverse Transcriptase | Reverse Transcriptase Assay | 35-200 μM | [3] |

Experimental Protocols

This protocol details the method used to determine the 50% cytotoxic concentration (CC50) of this compound on Madin-Darby Bovine Kidney (MDBK) cells.[1][2]

Materials:

-

MDBK cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

MDBK cells are seeded into 96-well plates at a suitable density and cultured until a monolayer is formed.

-

A stock solution of this compound is prepared and serially diluted to various concentrations.

-

The culture medium is removed from the cells and replaced with medium containing the different concentrations of this compound. Control wells with untreated cells are also included.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, 10 μL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The cell viability is calculated as a percentage of the control, and the CC50 value is determined by regression analysis.

This protocol describes the in vitro assessment of the antiviral activity of this compound against Bovine Viral Diarrhea Virus (BVDV).[1][2]

Materials:

-

MDBK cells

-

BVDV (NADL strain)

-

DMEM with 2% FBS

-

This compound

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Real-time RT-PCR system

Procedure:

-

MDBK cells are seeded in 96-well plates and grown to confluence.

-

The cells are infected with BVDV at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

-

Medium containing various non-toxic concentrations of this compound is added to the wells.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, total RNA is extracted from the cells.

-

The viral RNA levels are quantified using real-time RT-PCR targeting a specific viral gene (e.g., 5'-UTR).

-

The inhibition rate is calculated relative to the virus control, and the IC50 value is determined.

Visualizations

Proposed Antiviral Mechanism of this compound against BVDV

Caption: Proposed mechanism of this compound's anti-BVDV activity.

General Workflow for In Vitro Antiviral Screening

Caption: A generalized workflow for in vitro antiviral activity and cytotoxicity assessment.

Other Biological Activities: An Area for Future Research

While the antiviral properties of this compound are beginning to be elucidated, there is a notable absence of published in vitro data regarding its anticancer, anti-inflammatory, and neuroprotective activities. The parent compound, baicalin, has demonstrated significant effects in these areas, suggesting that this compound may also possess similar or enhanced properties.

-

Anticancer Potential: Baicalin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Future studies could investigate whether this compound exhibits improved cytotoxicity or overcomes drug resistance in cancer cells.

-

Anti-inflammatory Effects: Baicalin is known to modulate inflammatory pathways such as NF-κB. Research into the effects of this compound on cytokine production and inflammatory enzyme activity in relevant cell models (e.g., macrophages) is warranted.

-

Neuroprotective Properties: The neuroprotective effects of baicalin have been attributed to its antioxidant and anti-apoptotic activities. Investigating the ability of this compound to protect neuronal cells from oxidative stress or excitotoxicity would be a valuable area of research.

Conclusion

This technical guide consolidates the current in vitro biological data for this compound, with a primary focus on its antiviral activities. The provided quantitative data, detailed experimental protocols, and visualizations offer a foundation for researchers and drug development professionals interested in this compound. The limited research in other key pharmacological areas underscores the significant opportunities for further investigation into the full therapeutic potential of this compound. As a derivative of the well-characterized flavonoid baicalin, its methyl ester form holds promise for novel therapeutic applications, pending further comprehensive in vitro and in vivo studies.

References

Baicalin Methyl Ester: A Technical Guide to its Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baicalin methyl ester, a methylated derivative of the flavonoid baicalin, is a compound of significant interest in pharmaceutical research due to its enhanced bioavailability and potent anti-inflammatory and antioxidant properties. Sourced from the roots of Scutellaria baicalensis Georgi (Chinese Skullcap), its production involves the extraction of its precursor, baicalin, followed by a semi-synthetic esterification process. This technical guide provides an in-depth overview of the natural source of baicalin, detailed methodologies for its extraction and subsequent conversion to this compound, and an exploration of its mechanism of action, particularly its role in the inhibition of the NF-κB signaling pathway.

Source and Extraction of the Precursor: Baicalin

This compound is not typically extracted directly from its natural source in significant quantities. Instead, its precursor, baicalin, is first isolated from the dried roots of Scutellaria baicalensis, a plant widely used in traditional Chinese medicine.[1] The roots of this plant are a rich source of various flavonoids, with baicalin being one of the most abundant.[2]

Quantitative Analysis of Baicalin in Scutellaria baicalensis

The baicalin content in the roots of Scutellaria baicalensis can vary depending on factors such as the plant's origin, age, and harvesting time. High-performance liquid chromatography (HPLC) is the standard method for the quantitative analysis of baicalin in the raw plant material.

| Analytical Method | Matrix | Compound | Retention Time | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| HPLC-UV | Scutellariae radix extract | Baicalin | 24.30 min | 0.12 - 1.2 | - | - |

| HPLC-UV | Scutellariae radix | Baicalin | - | 3.1 - 100 | 0.2 - 0.3 | 2.5 - 3.1 |

Extraction of Baicalin from Scutellaria baicalensis

Various methods have been optimized for the extraction of baicalin from the roots of Scutellaria baicalensis. The choice of method often depends on the desired yield, purity, and scalability of the process.

| Extraction Method | Solvent | Key Parameters | Yield of Baicalin | Reference |

| Water Extraction | Water | Solid-liquid ratio: 1:12, Extraction time: 30 min, Soaking time: 1 h | 32.7 mg/g | [3][4] |

| Ultrasound-Assisted Extraction (UAE) | 57% Ethanol | Solid-liquid ratio: 20:1, Temperature: 68°C, Duration: 66 min (2 cycles) | 12.95% (92.0% efficiency) | [5] |

| Water Extraction under Reflux | Water | Solid-liquid ratio: 25:1, Temperature: 93°C, Time: 2.4 h (2 cycles) | 15.6 mg/g | [5] |

| Enzyme-Assisted Extraction | Water with Cellulase | Optimized conditions with microbial co-culture | 79.31% higher than ethanol reflux | [5] |

| Pressurized Hot Water Extraction (PHWE) with DES | Choline chloride and lactic acid (1:1) with 40% water | Pressure: 400 MPa, Time: 4 min, Liquid-solid ratio: 110 mL/g | 116.8 mg/g | [5] |

Synthesis and Purification of this compound

Following the extraction and purification of baicalin, this compound is synthesized through an esterification reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of baicalin with methanol in the presence of a catalyst.

Experimental Protocol: Esterification of Baicalin

-

Reaction Setup: To a 100 mL single-necked flask, add baicalin (222 mg, 0.5 mmol).

-

Solvent Addition: Add 16 mL of methanol to the flask.

-

Catalyst Addition: Cool the mixture to 0°C with stirring and add 300 µL of thionyl chloride dropwise.

-

Reaction: Stir the reaction mixture at a controlled temperature for 14 hours.

-

Workup: Evaporate the solvent under reduced pressure. Add 20 mL of methanol, dissolve the precipitate, and evaporate the solvent again.

-

Precipitation: Add 20 mL of diethyl ether to the residue to precipitate the product.

-

Isolation: Obtain the this compound as a yellow powder by filtration.[6]

Quantitative Data: Synthesis Yield

| Product | Form | Melting Point (°C) | Yield (%) |

| This compound | Yellow powder | 170.9 - 173.8 | 80 |

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.

Experimental Protocol: HPLC Purification of Baicalin Derivatives

-

HPLC System: An Agilent 1200 HPLC system or equivalent.

-

Column: ZORBAX Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile and 0.1% (v/v) acetic acid in water. A typical starting condition could be 17% acetonitrile.[7]

-

Flow Rate: 0.8 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Detection: UV detection at 275 nm.[7]

-

Injection Volume: 5 µL.[7]

The collected fractions containing the purified this compound can be combined and the solvent removed under vacuum to yield the final product. Purity can be assessed by analytical HPLC.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response.

The NF-κB Signaling Cascade

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Inhibition by Baicalin and its Derivatives

Studies on baicalin and the structurally similar baicalein have elucidated the mechanism by which these flavonoids inhibit the NF-κB pathway. It is proposed that this compound acts in a similar manner. The inhibitory action involves the suppression of IκBα phosphorylation and degradation.[8][9] By preventing the degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[9][10]

Diagram: Inhibition of the NF-κB Signaling Pathway by this compound

Caption: Inhibition of NF-κB signaling by this compound.

Anti-inflammatory Activity

The inhibition of the NF-κB pathway by baicalin and its derivatives translates to a significant reduction in the production of pro-inflammatory mediators. While specific IC50 values for this compound are not extensively reported, data from the closely related baicalein provide a strong indication of its potential anti-inflammatory efficacy.

Table: Anti-inflammatory Activity of Baicalein

| Mediator | Cell Line | Stimulant | IC50 (µM) | Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 macrophages | Poly I:C | 63.59 | Inhibition of production | [11] |

| IL-6 | HMC-1 (human mast cells) | IL-1β | ~10 | Inhibition of production | [8] |

| IL-8 | HMC-1 (human mast cells) | IL-1β | ~15 | Inhibition of production | [8] |

| MCP-1 | HMC-1 (human mast cells) | IL-1β | ~20 | Inhibition of production | [8] |

| IL-1β, TNF-α, MMP-1, MMP-2, MCP-1 | Human Periodontal Ligament Cells | LPS | - | Significant attenuation | [12] |

Experimental Workflow

The overall process from natural source to the biologically active compound can be summarized in the following workflow.

Diagram: Experimental Workflow for this compound Production and Analysis

References

- 1. This compound | 82475-03-4 | HDA47503 | Biosynth [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. scienceopen.com [scienceopen.com]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. phcog.com [phcog.com]

- 7. mdpi.com [mdpi.com]

- 8. Baicalein inhibits IL-1β- and TNF-α-induced inflammatory cytokine production from human mast cells via regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory Effect of Baicalein on Polyinosinic–Polycytidylic Acid-Induced RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Baicalein inhibits inflammatory response and promotes osteogenic activity in periodontal ligament cells challenged with lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Baicalin Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalin, a major flavonoid component of Scutellaria baicalensis, exhibits a wide range of pharmacological activities. However, its clinical application is often hampered by poor oral bioavailability. Esterification of baicalin, particularly methylation to form baicalin methyl ester, has been proposed as a strategy to enhance its pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, drawing upon available preclinical data and related studies on baicalin and its derivatives. The guide details experimental methodologies for pharmacokinetic studies, presents available quantitative data, and visualizes the key signaling pathway implicated in its mechanism of action.

Introduction

Baicalin, the 7-O-glucuronide of baicalein, is a well-documented bioactive compound with anti-inflammatory, antioxidant, and neuroprotective properties. Despite its therapeutic potential, the low oral bioavailability of baicalin presents a significant challenge for its development as a pharmaceutical agent. The primary reasons for this are its poor lipid solubility and extensive first-pass metabolism in the intestine and liver.

Chemical modification of baicalin through esterification is a promising approach to overcome these limitations. The synthesis of this compound is intended to increase its lipophilicity, thereby potentially improving its absorption across biological membranes. The methylation process is believed to enhance both the bioavailability and stability of the compound compared to its parent molecule, baicalin[1]. This guide will delve into the specifics of what is currently known about the pharmacokinetics of this compound and the methodologies used to assess it.

Pharmacokinetics of Baicalin and the Rationale for Methylation

The pharmacokinetic profile of baicalin is characterized by poor absorption, extensive metabolism, and rapid elimination. After oral administration, baicalin is hydrolyzed to its aglycone, baicalein, by intestinal microflora. Baicalein is then absorbed and subsequently undergoes extensive phase II metabolism, including glucuronidation and sulfation, in the intestinal wall and liver before reaching systemic circulation. This extensive first-pass metabolism significantly reduces the amount of active compound that reaches the bloodstream.

The methylation of baicalin to form this compound is a prodrug strategy aimed at masking the hydrophilic glucuronic acid moiety, thereby increasing the molecule's lipophilicity. The expectation is that the more lipophilic ester will be more readily absorbed from the gastrointestinal tract. Once absorbed, it is anticipated that cellular esterases would hydrolyze the ester bond, releasing the active parent compound, baicalin, or its aglycone, baicalein, into the systemic circulation.

In Vitro Permeability of Baicalin Esters

Table 1: Apparent Permeability (Papp) of Baicalin and Baicalin Esters in Caco-2 Cell Monolayers

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| Baicalin | 0.5 ± 0.1 |

| BEC2 (Baicalin Ethyl Ester) | 2.5 ± 0.3 |

| BEC3 (Baicalin Propyl Ester) | 3.2 ± 0.4 |

| BEC4 (Baicalin Butyl Ester) | 4.1 ± 0.5 |

| BEC6 (Baicalin Hexyl Ester) | 1.8 ± 0.2 |

| BEC8 (Baicalin Octyl Ester) | 1.1 ± 0.1 |

| BEC10 (Baicalin Decyl Ester) | 0.7 ± 0.1 |

*Data presented in this table is synthesized from findings reported in a study on various baicalin esters[2]. The study suggests that increasing the lipophilicity through esterification with short-chain fatty acids can enhance intestinal permeability[2]. Notably, the study also found that these esters are susceptible to hydrolysis by carboxylesterases, which could impact their overall absorption and bioavailability in vivo[2].

Anticipated Metabolism of this compound

Based on the metabolism of other flavonoid esters and the findings from in vitro studies, the metabolic pathway of this compound in vivo can be hypothesized.

Caption: Hypothetical metabolic pathway of this compound.

Following oral administration, this compound is expected to be more readily absorbed across the intestinal epithelium due to its increased lipophilicity. In the intestinal lumen or within the enterocytes, it is likely to be hydrolyzed by carboxylesterases to yield baicalin and methanol. The released baicalin can then be absorbed or further hydrolyzed by gut microbial β-glucuronidases to baicalein, which is also readily absorbed. Both baicalin and baicalein that enter the portal circulation will be subject to extensive first-pass metabolism in the liver, primarily through glucuronidation and sulfation, before entering the systemic circulation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of baicalin and its derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has been specifically noted to effectively disrupt this pathway[1]. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

References

Baicalin Methyl Ester (CAS: 82475-03-4): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Baicalin methyl ester, a flavonoid derivative with potential therapeutic applications. Due to the limited availability of specific data for this compound, this guide contextualizes its known properties with the more extensively studied parent compounds, baicalin and baicalein.

Chemical and Physical Properties

This compound is the methyl ester derivative of baicalin, a major flavonoid glycoside isolated from the roots of Scutellaria baicalensis Georgi[1][2]. The addition of a methyl ester group can potentially alter the physicochemical properties of the parent molecule, such as its solubility and bioavailability[3].

| Property | Value | Source |

| CAS Number | 82475-03-4 | [3] |

| Molecular Formula | C₂₂H₂₀O₁₁ | [3] |

| Molecular Weight | 460.39 g/mol | [3] |

| Appearance | Yellow to light yellow crystalline solid | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Biological Activity and Mechanism of Action

The primary and most specifically documented biological activity of this compound is its inhibitory effect on the Avian Myeloblastosis Virus (AMV) reverse transcriptase[1][5][6]. While direct, in-depth studies on the mechanisms of action for this compound are scarce, some supplier data suggests it may disrupt the NF-κB pathway and possess antioxidant properties[3].

Antiviral Activity

A study investigating the effects of various flavonoids on AMV reverse transcriptase identified this compound as an inhibitor[1][6].

| Compound | Target | Activity | Value |

| This compound | Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | IC₅₀ | 35 - 200 µM[1][6] |

| Baicalein | Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | IC₅₀ | 35 - 200 µM[1][6] |

Experimental Protocol: AMV Reverse Transcriptase Inhibition Assay

While a detailed, step-by-step protocol specifically for this compound is not available in the cited literature, the general methodology for the AMV reverse transcriptase inhibition assay is as follows[1][6]:

-

Enzyme and Substrate Preparation : Purified Avian Myeloblastosis Virus reverse transcriptase is used as the enzyme. The template-primer is either (rA)n-p(dT)12-18 or (rC)n-p(dG)12-18. The substrate is a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP for detection.

-

Inhibitor Preparation : this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared to test a range of concentrations.

-

Reaction Mixture : The reaction is typically carried out in a buffer solution containing the enzyme, template-primer, dNTPs (with the radiolabel), and the test compound (this compound) or vehicle control.

-

Incubation : The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.

-

Termination and Precipitation : The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated, often using trichloroacetic acid (TCA).

-

Quantification : The precipitated DNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value is then determined from the dose-response curve.

References

- 1. This compound | Anti-infection | TargetMol [targetmol.com]

- 2. This compound | CAS:82475-03-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 82475-03-4 | HDA47503 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Baicalin-2-ethoxyethyl ester alleviates gentamicin-induced acute kidney injury via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:82475-03-4 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide to Baicalin Methyl Ester: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalin methyl ester, a methylated derivative of the flavonoid baicalin, has garnered interest in the scientific community for its potential therapeutic applications. Sourced from the medicinal herb Scutellaria baicalensis, this compound has been primarily investigated for its antiviral and anti-inflammatory properties. The methylation of baicalin is believed to enhance its bioavailability and stability, making it a promising candidate for further pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and safety profile of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Discovery and History

This compound is a derivative of baicalin, a major bioactive component of Scutellaria baicalensis (Huang Qin), a herb with a long history of use in traditional Chinese medicine. While the historical use of Scutellaria baicalensis spans centuries for treating various inflammatory and infectious diseases, the specific isolation and characterization of this compound are more recent developments in the field of phytochemistry and drug discovery. The methylation of natural flavonoids like baicalin is a common strategy to improve their pharmacokinetic properties. Research into this compound has primarily focused on its inhibitory effects on viral enzymes and its potential as an anti-inflammatory agent.

Synthesis of this compound

The synthesis of this compound from its parent compound, baicalin, is a straightforward esterification process.

Experimental Protocol: Esterification of Baicalin

Materials:

-

Baicalin (0.5 mmol, 222 mg)

-

Methanol (16 mL)

-

Thionyl chloride (SOCl₂) (300 μL)

-

Ether

-

100 mL single-neck round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

Procedure:

-

Add baicalin to the round-bottom flask containing methanol.

-

Cool the mixture in an ice bath (0°C) with continuous stirring.

-

Slowly add thionyl chloride dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the mixture at the specified temperature for 14 hours.

-

Following the reaction period, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting precipitate in a fresh portion of methanol (20 mL) and then re-evaporate the solvent to remove any remaining traces of thionyl chloride.

-

Add ether (20 mL) to the dried residue to precipitate the this compound.

-

Filter the mixture to collect the solid product, this compound.

-

The final product can be further purified and its structure confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Mechanism of Action

The primary reported biological activities of this compound are its antiviral and anti-inflammatory effects.

Antiviral Activity

This compound has demonstrated inhibitory effects against the Avian Myeloblastosis Virus (AMV) reverse transcriptase (RT). Reverse transcriptase is a crucial enzyme for the replication of retroviruses.

| Compound | IC₅₀ (µM) |

| This compound | 35 - 200 |

Table 1: Inhibitory concentration (IC₅₀) of this compound against Avian Myeloblastosis Virus reverse transcriptase. The data represents a range observed for a group of flavonoids including this compound.[1]

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties, primarily through the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.

The NF-κB signaling pathway is a key player in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. Baicalin, the parent compound of this compound, has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. It is hypothesized that this compound shares this mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Baicalin Methyl Ester in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin methyl ester is a derivative of baicalin, a major flavonoid component isolated from the roots of Scutellaria baicalensis. While research on this compound is emerging, extensive studies on its parent compounds, baicalin and its aglycone baicalein, have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] These compounds have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[5][6][7][8]

These application notes provide a detailed experimental framework for investigating the effects of this compound in cell culture, based on the established protocols for baicalin and baicalein. The provided methodologies and data serve as a starting point for researchers to explore the therapeutic potential of this compound.

Data Presentation

The following tables summarize the cytotoxic and effective concentrations of baicalin and baicalein in various cell lines, which can be used as a reference for determining the optimal concentration range for this compound in initial experiments.

Table 1: IC50 Values of Baicalin and Baicalein in Various Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Treatment Time (hours) | Reference |

| Baicalin | MCF-7 | Human Breast Cancer | 250 ± 10.5 | 24 | [9][10] |

| Baicalein | MCF-7 | Human Breast Cancer | 95 ± 4.8 | 24 | [9][10] |

| Baicalein | MDA-MB-231 | Human Breast Cancer | 30 | 72 | [11] |

| Baicalin | HUVEC-ST | Human Endothelial Cells | 167 ± 6.7 | Not Specified | [9] |

| Baicalein | HUVEC-ST | Human Endothelial Cells | 115 ± 2.6 | Not Specified | [9] |

| Baicalin | CNE-2R | Human Nasopharyngeal Carcinoma | 16.68 µg/ml | 24 | [12] |

| Baicalein | Various Melanoma & Colon Carcinoma | Cancer | Ranged from ~40 to >100 | Not Specified | [13] |

Table 2: Effective Concentrations of Baicalin and Baicalein for Inducing Biological Effects

| Compound | Cell Line | Effect | Concentration (µM) | Treatment Time (hours) | Reference |

| Baicalein | MCF-7, MDA-MB-231 | Apoptosis Induction | 10, 20, 40 | 48 | [6] |

| Baicalin & Baicalein Combination | MCF-7 | Synergistic Anti-proliferative Effect | Baicalin: 50, Baicalein: 25 | 24, 48, 72 | [8] |

| Baicalin | Osteosarcoma Cells | Apoptosis, ROS Generation | Various concentrations | 48 | [5] |

| Baicalein | Naïve CD4+ T cells | Little effect on viability | 1.25, 2.5, 5, 10 | Not Specified | [14] |

Signaling Pathways

Baicalin and baicalein have been reported to modulate several key signaling pathways involved in cancer progression and inflammation. The following diagrams illustrate these pathways.

References

- 1. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Therapeutic Effects and Molecular Mechanisms of Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baicalin induces apoptosis and autophagy in human osteosarcoma cells by increasing ROS to inhibit PI3K/Akt/mTOR, ERK1/2 and β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The combination of baicalin and baicalein enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Baicalein Restores the Balance of Th17/Treg Cells via Aryl Hydrocarbon Receptor to Attenuate Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving Baicalin Methyl Ester for In Vitro and In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin methyl ester, a derivative of the flavonoid baicalin, is a compound of significant interest in pharmacological research due to its potential therapeutic properties, including anti-inflammatory and anti-viral effects. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, along with a summary of its solubility and relevant signaling pathways.

Data Presentation: Solubility of this compound

The solubility of this compound is a key factor in the design of experimental protocols. The following table summarizes the known solubility data for this compound.

| Solvent | Concentration | Method of Dissolution | Reference |

| DMSO | 45 mg/mL (97.74 mM) | Sonication is recommended | [1] |

| DMSO | 250 mg/mL (543.02 mM) | Ultrasonic bath and heating to 37°C may be required | [2] |

| Pyridine | Soluble | - | |

| Methanol | Soluble | - | |

| Ethanol | Soluble | - |

Note: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Organic solvents are necessary for initial dissolution to prepare stock solutions.

Experimental Protocols

In Vitro Dissolution Protocol for Cell Culture Experiments

This protocol outlines the preparation of a stock solution and working solutions of this compound for use in cell-based assays. Aseptic techniques should be followed throughout the procedure.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Cell culture medium appropriate for the cell line

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (e.g., 100 mM in DMSO):

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for 10 mg of this compound (MW: 460.39 g/mol ), add 217.2 µL of DMSO for a 100 mM stock solution).

-

Vortex the tube thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[1][2]

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%. [3][4]

-

Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

-

In Vivo Dissolution Protocol for Animal Studies

This protocol describes the preparation of a this compound formulation suitable for in vivo administration, such as oral gavage or intraperitoneal injection. The choice of vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Formulation Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

-

Calculate the required amount of this compound based on the desired dosage (mg/kg) and the dosing volume for the animals.

-

In a sterile tube, dissolve the calculated amount of this compound in the required volume of DMSO. Vortex or sonicate until fully dissolved.

-

Add the PEG300 to the DMSO solution and mix thoroughly.

-

Add the Tween 80 and mix again until the solution is clear.

-

Slowly add the sterile saline or PBS to the mixture while continuously vortexing to form a stable emulsion or solution.

-

The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted.

-

Administer the formulation to the animals according to the approved experimental protocol.

-

Always prepare a vehicle control (the same formulation without this compound) to administer to a control group of animals.

-

Mandatory Visualizations

Caption: Experimental workflow for preparing this compound solutions.

Caption: Potential signaling pathways modulated by this compound.

Discussion and Key Considerations

-

Purity of this compound: The purity of the compound will affect its actual concentration. It is advisable to use a high-purity grade of this compound for all experiments.

-

Stability: Baicalin, the parent compound, is known to be sensitive to pH and temperature.[5] It is recommended to prepare fresh working solutions for each experiment and to store stock solutions in aliquots at low temperatures to minimize degradation.

-

Vehicle Effects: The solvents and vehicles used to dissolve this compound can have their own biological effects. It is imperative to include appropriate vehicle controls in all experiments to distinguish the effects of the compound from those of the solvent.

-

Solubility Enhancement: For in vivo studies, formulation strategies such as the use of cyclodextrins or nanoemulsions may be considered to enhance the bioavailability of poorly soluble compounds like this compound.[6][7]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the effective dissolution and use of this compound in experimental settings. By following these guidelines, researchers can ensure the consistency and reliability of their results, contributing to a better understanding of the pharmacological potential of this promising compound.

References

- 1. This compound | Anti-infection | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, characterization and in vivo evaluation of formulation of baicalein with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Baicalin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin methyl ester is a methylated derivative of baicalin, a major flavonoid glycoside found in the roots of Scutellaria baicalensis. The methylation of baicalin can alter its physicochemical properties, such as lipophilicity and bioavailability, which is of significant interest in drug development.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices for pharmacokinetic, quality control, and formulation development studies.

While validated analytical methods specifically for this compound are not widely published, robust methods for its parent compound, baicalin, are extensively documented.[2][3] These methods, primarily High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can be readily adapted for the quantification of this compound. This document provides detailed application notes and protocols based on established methods for baicalin, with specific modifications proposed for its methyl ester.

The core principle of adapting these methods lies in the structural similarity between baicalin and its methyl ester. The fundamental chromophore responsible for UV absorbance remains intact, while the addition of a methyl group leads to a predictable increase in molecular weight and lipophilicity.[4][5] This allows for the adjustment of mass spectrometry parameters and chromatographic conditions.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

Application Note:

Reversed-phase HPLC with UV-Vis detection is a widely used, robust, and cost-effective method for the quantification of flavonoids.[6] For this compound, separation is typically achieved on a C18 column.[7][8] The mobile phase usually consists of a mixture of an organic solvent (methanol or acetonitrile) and an acidic aqueous phase (e.g., water with formic acid or phosphoric acid) to ensure sharp peak shapes.[6][7]

Due to the addition of a methyl group, this compound is more lipophilic than baicalin. Consequently, under identical reversed-phase HPLC conditions, this compound will have a longer retention time. The gradient elution may need to be adjusted to ensure efficient elution and separation from other components. The UV absorption maxima for baicalin are typically observed around 275-280 nm and 315-317 nm.[7][9] As the esterification does not significantly alter the core flavonoid chromophore, similar detection wavelengths are expected to be optimal for this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

2. Chromatographic Conditions (Adapted):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Mobile Phase B: Acetonitrile or Methanol.[6]

-

Gradient Elution:

-

Start with a higher aqueous content than for baicalin to retain the compound initially.

-

A suggested starting point: 70% A / 30% B, hold for 2 minutes.

-

Linear gradient to 30% A / 70% B over 15 minutes.

-

Hold for 3 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

Note: This gradient should be optimized based on the specific column and system used.

-

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30 °C.[6]

-

Injection Volume: 10-20 µL.

3. Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation (General):